3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C18H17BrCl2N2OS and its molecular weight is 460.21. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many thiazine derivatives are biologically active and play a significant role in the treatment of various diseases . They act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .
Mode of Action
It has been found that some similar compounds show high inhibitory activity against certain bacteria .
Biochemical Pathways
It is known that many thiazine derivatives induce considerable changes in the physiological and biochemical properties of certain bacteria, which in turn affect the reproduction and growth of bacteria .
Pharmacokinetics
It is known that the bioavailability of similar compounds is a critical factor in their effectiveness .
Result of Action
It has been observed that the surface of certain bacteria appears wrinkled and cracked under the treatment of similar compounds .
Action Environment
It is known that the effectiveness of similar compounds can be influenced by various factors, including the presence of other substances, temperature, ph, and more .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N2OS.BrH/c19-13-7-8-15(16(20)11-13)18(23)12-21(14-5-2-1-3-6-14)17-22(18)9-4-10-24-17;/h1-3,5-8,11,23H,4,9-10,12H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJAXAYQJOYTCK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=C(C=C(C=C3)Cl)Cl)O)C4=CC=CC=C4)SC1.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrCl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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